2-Acetoxy-3-deacetoxycaesaldekarin E

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

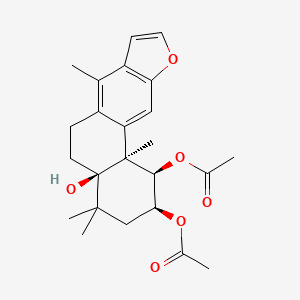

Structure

3D Structure

属性

IUPAC Name |

[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETPRYGDJQBBEF-HIGZBPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural source of 2-Acetoxy-3-deacetoxycaesaldekarin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpene that has been isolated from the seed kernels of Caesalpinia crista. This guide provides a comprehensive overview of its natural source, isolation, and potential biological activity, with a focus on its notable antimalarial properties.

Natural Source

The sole identified natural source of this compound is the plant species Caesalpinia crista (synonyms: Caesalpinia bonduc, Caesalpinia bonducella). The compound is specifically found within the seed kernels of this plant. Caesalpinia crista is a flowering plant belonging to the Fabaceae family and is distributed throughout tropical and subtropical regions.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₆ |

| Molecular Weight | 414.5 g/mol |

| Class | Furanoditerpene |

| CAS Number | 18326-06-2 |

Biological Activity: Antimalarial Potential

Research has highlighted the potent antimalarial activity of this compound. In a study by Kalauni et al. (2006), this compound was one of 44 cassane- and norcassane-type diterpenes isolated from Caesalpinia crista and evaluated for its in vitro activity against the malaria parasite, Plasmodium falciparum[1].

| Compound | IC₅₀ (µM) against P. falciparum |

| This compound | 0.10[1] |

| Chloroquine (control) | 0.29[1] |

The potent activity of this compound, surpassing that of the conventional antimalarial drug chloroquine, underscores its potential as a lead compound for the development of new antimalarial agents.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in a single publication, the following is a representative methodology synthesized from several studies on the isolation of cassane-type diterpenes from Caesalpinia crista seed kernels.

5.1. Plant Material Collection and Preparation

-

Collect mature seeds of Caesalpinia crista.

-

Air-dry the seeds in the shade for 2-3 weeks.

-

Manually separate the seed kernels from the hard outer shell.

-

Grind the dried seed kernels into a coarse powder using a mechanical grinder.

5.2. Extraction

-

Macerate the powdered seed kernels (e.g., 1 kg) with dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (MeOH) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

5.3. Fractionation and Isolation

-

Subject the crude extract to silica (B1680970) gel column chromatography (e.g., column size 10 x 100 cm, silica gel 60, 70-230 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions of a defined volume (e.g., 500 mL) and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualization reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pool fractions with similar TLC profiles.

-

Subject the fractions containing the target compound to further purification using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Perform final purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

5.4. Structure Elucidation

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

DEPT (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry)

Visualizations

6.1. Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation of this compound from Caesalpinia crista seeds.

6.2. Putative Antimalarial Signaling Pathway

While the exact molecular target of this compound is unknown, a plausible mechanism of action for cassane-type diterpenes against P. falciparum could involve the disruption of essential parasitic processes. One such target could be the falcipains, a family of cysteine proteases crucial for hemoglobin digestion by the parasite within the host red blood cell.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Furanoditerpenes in Caesalpinia

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia is a rich source of structurally complex and biologically active furanoditerpenes, primarily belonging to the cassane-type. These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] Despite the extensive phytochemical characterization of these molecules, the precise enzymatic machinery and regulatory networks governing their biosynthesis remain largely unexplored. This technical guide synthesizes the current understanding, proposes a putative biosynthetic pathway based on established principles of diterpene metabolism in plants, and provides detailed experimental protocols for the elucidation of this pathway.

A Proposed Biosynthetic Pathway

The biosynthesis of furanoditerpenes in Caesalpinia is hypothesized to follow the general scheme of diterpenoid biosynthesis, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), respectively.

The formation of the characteristic cassane skeleton is a key step. It has been proposed that this may occur via the rearrangement of a pimarane-type intermediate.[1] The subsequent formation of the furan (B31954) ring and other decorations are likely carried out by a series of CYPs and other tailoring enzymes.

The proposed pathway can be outlined as follows:

-

Formation of the Diterpene Scaffold: Geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, is cyclized by a Class II diTPS to form a bicyclic intermediate, likely a copalyl pyrophosphate (CPP) variant. This is followed by a Class I diTPS-catalyzed reaction to generate a tricyclic diterpene skeleton, such as a pimaradiene or a related compound.

-

Rearrangement to the Cassane Skeleton: The initial tricyclic scaffold is then proposed to undergo a rearrangement, potentially catalyzed by a specific diTPS or a CYP, to form the characteristic cassane skeleton.

-

Oxidative Modifications and Furan Ring Formation: The cassane backbone is subsequently decorated by a series of oxidation reactions, primarily hydroxylation, catalyzed by CYPs. The formation of the furan ring is also likely a result of CYP-mediated catalysis, potentially involving the oxidation of a side chain followed by cyclization.

-

Further Tailoring: Additional tailoring enzymes, such as glycosyltransferases, acyltransferases, and methyltransferases, may further modify the furanoditerpene scaffold to generate the vast diversity of compounds observed in Caesalpinia species.

References

2-Acetoxy-3-deacetoxycaesaldekarin E: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a naturally occurring furanoditerpene belonging to the cassane class of compounds.[1][2] Isolated from Caesalpinia crista, this molecule is of significant interest to the scientific community due to the established broad-spectrum biological activities of related cassane diterpenoids, which include anti-inflammatory, antimalarial, antitumor, antiviral, and antimicrobial effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, generalized experimental protocols for its isolation and characterization, and an exploration of potential biological signaling pathways based on studies of structurally similar compounds.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₆ | PubChem[3] |

| Molecular Weight | 414.5 g/mol | PubChem[3] |

| CAS Number | 18326-06-2 | ChemWhat |

| Melting Point | 191-192 °C | ChemWhat |

| Appearance | Powder | --- |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | --- |

| IUPAC Name | [(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][3]benzofuran-2-yl] acetate | PubChem[3] |

| InChI Key | FETPRYGDJQBBEF-HIGZBPRKSA-N | PubChem[3] |

| SMILES | CC1=C2CC[C@@]3(--INVALID-LINK--(--INVALID-LINK--C)OC(=O)C">C@HOC(=O)C)C)O | PubChem[3] |

Experimental Protocols

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The dried and powdered seed kernels of Caesalpinia crista are subjected to extraction with a non-polar solvent such as dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient, commonly starting with a non-polar solvent like n-hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to separate the mixture into fractions.

-

Fraction Analysis and Pooling: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles and showing the presence of the desired compound are pooled together.

-

Final Purification: The pooled fractions are further purified, often using preparative high-performance liquid chromatography (HPLC), to obtain the pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, extensive research on other cassane diterpenoids provides valuable insights into its potential mechanisms of action.

Antitumor Activity and Apoptosis Induction

Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) through the modulation of key signaling pathways.

Caption: Potential apoptotic signaling pathways modulated by cassane diterpenoids.

Studies on related compounds suggest that this compound may exert antitumor effects by:

-

Activating the p53 tumor suppressor protein.

-

Increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

-

Activating executioner caspases, such as caspase-3, leading to the cleavage of essential cellular proteins like PARP.

-

Potentially inhibiting pro-survival signaling pathways like the Wnt/β-catenin pathway.

Autophagy Induction in Cancer Cells

Recent research has also implicated cassane diterpenoids in the induction of autophagy, a cellular self-degradation process, in cancer cells. This can be a double-edged sword, either promoting cell survival or leading to autophagic cell death. One identified pathway involves the generation of reactive oxygen species (ROS).

Caption: The ROS/AMPK/mTORC1 signaling pathway potentially activated by cassane diterpenoids to induce autophagy.

This pathway suggests that this compound could potentially:

-

Induce the production of Reactive Oxygen Species (ROS) within the cell.

-

This oxidative stress then activates AMP-activated protein kinase (AMPK), a key energy sensor.

-

Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.

-

Inhibition of mTORC1 leads to the activation of the ULK1 complex, which is a critical initiator of autophagy.

Conclusion

This compound is a cassane diterpenoid with a well-defined chemical structure and physical properties. While specific biological studies on this particular molecule are sparse, the wealth of data on related compounds from the Caesalpinia genus suggests a high potential for significant pharmacological activities, particularly in the realm of oncology. Further research is warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this promising natural product. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for future investigations into this compound.

References

Mass Spectrometry Analysis of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpenoid isolated from Caesalpinia crista. This document outlines the core principles of its mass spectrometric behavior, a detailed, adaptable experimental protocol for its analysis using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and a plausible fragmentation pattern based on its chemical structure. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, analytical scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a member of the cassane-type diterpenoid family, a class of natural products known for their complex structures and diverse biological activities.[1][2] These compounds are predominantly found in the genus Caesalpinia, with Caesalpinia crista being a notable source.[1][2] The structural elucidation and quantitative analysis of these intricate molecules are heavily reliant on modern analytical techniques, with mass spectrometry playing a pivotal role.

This guide focuses specifically on the mass spectrometric analysis of this compound, providing a foundational understanding for its identification and characterization in complex mixtures.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₆ | [3] |

| Molecular Weight | 414.5 g/mol | [3] |

| Class | Furanoditerpene | [4] |

| Source | Caesalpinia crista | [4][5] |

High-Resolution Mass Spectrometry Analysis

High-Resolution Mass Spectrometry, particularly coupled with Electrospray Ionization (ESI), is the technique of choice for the analysis of moderately polar and thermally labile compounds like this compound.

Experimental Protocol: HR-ESI-MS

The following protocol is a generalized procedure for the analysis of cassane-type diterpenoids from Caesalpinia crista and can be adapted for this compound.

Sample Preparation:

-

Extraction: Extract the dried and powdered plant material (e.g., seeds of Caesalpinia crista) with a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

Fractionation: The crude extract can be subjected to column chromatography over silica (B1680970) gel or other stationary phases to isolate fractions enriched with diterpenoids.

-

Purification: Further purification of the target compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Sample for MS: Dissolve the purified compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.0 L/min

-

Drying Gas (N₂): 8 - 12 L/min, 200 - 300 °C

-

Mass Range: m/z 100 - 1000

-

Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and tandem MS (MS/MS) mode for fragmentation analysis. Collision-Induced Dissociation (CID) is used to generate fragment ions.

Predicted Fragmentation Pattern

Table of Predicted Fragment Ions:

| m/z (Predicted) | Ion Formula | Description of Neutral Loss |

| 415.2121 | [C₂₄H₃₁O₆]⁺ | Protonated molecule [M+H]⁺ |

| 397.1913 | [C₂₄H₂₉O₅]⁺ | Loss of H₂O |

| 355.1909 | [C₂₂H₂₇O₄]⁺ | Loss of acetic acid (CH₃COOH) |

| 337.1804 | [C₂₂H₂₅O₃]⁺ | Loss of acetic acid and H₂O |

| 295.1799 | [C₂₀H₂₃O₂]⁺ | Loss of two molecules of acetic acid |

| 277.1694 | [C₂₀H₂₁O]⁺ | Loss of two molecules of acetic acid and H₂O |

Note: The m/z values are predicted for the monoisotopic masses.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and mass spectrometric analysis of this compound.

Experimental Workflow Diagram.

Predicted Fragmentation Pathway

This diagram visualizes the predicted fragmentation cascade of this compound in the mass spectrometer.

Predicted Fragmentation Pathway.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes the specific biological activities or associated signaling pathways for this compound. While other cassane-type diterpenoids from Caesalpinia species have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities, the bioactivity of this particular compound remains to be elucidated.[6][7] Future research is required to explore its potential therapeutic applications.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol and predicted fragmentation data offer a starting point for researchers working on the identification and characterization of this and related furanoditerpenoids. Further experimental work is necessary to validate the proposed fragmentation pathways and to investigate the biological significance of this natural product. The methodologies and information presented herein are intended to facilitate and guide these future research endeavors.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 18326-06-2 [chemicalbook.com]

- 6. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimalarial Potential of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpene isolated from the seed kernels of Caesalpinia crista. While research on this specific compound is limited, studies on a broader class of diterpenes from this plant have revealed significant biological activity, particularly against the malaria parasite Plasmodium falciparum. This technical guide synthesizes the available data on the known biological activities of this compound and related compounds, providing a foundation for further research and drug development efforts.

Core Biological Activity: Antimalarial Effects

The primary biological activity identified for the class of compounds including this compound is its in vitro antimalarial action against Plasmodium falciparum.

Quantitative Data Summary

Research conducted on a series of cassane and norcassane-type diterpenes isolated from Caesalpinia crista, which included this compound, demonstrated significant dose-dependent inhibitory effects on the growth of the FCR-3/A2 clone of Plasmodium falciparum[1][2]. While the specific IC50 value for this compound was not individually reported, the inhibitory concentrations for the entire group of tested diterpenes ranged from 90 nM to 6.5 µM[1].

| Compound Class | Target Organism | Assay Type | IC50 Range |

| Cassane and Norcassane-type Diterpenes (including this compound) | Plasmodium falciparum (FCR-3/A2 clone) | In vitro growth inhibition | 90 nM - 6.5 µM[1] |

Caption: Summary of the in vitro antimalarial activity of diterpenes from Caesalpinia crista.

Experimental Protocols

The following is a detailed methodology for the in vitro antiplasmodial activity assay used to evaluate the biological activity of this compound and related compounds.

In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol is based on the methods described for testing compounds against the chloroquine-resistant FCR-3/A2 strain of P. falciparum.

1. Parasite Culture:

-

The FCR-3/A2 strain of Plasmodium falciparum is maintained in continuous culture in human red blood cells (type A+).

-

The culture medium used is RPMI 1640 supplemented with 10% heat-inactivated human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

2. Drug Sensitivity Assay:

-

The assay is performed in 96-well microtiter plates.

-

Compounds, including this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.1%).

-

A suspension of parasitized red blood cells (1% parasitemia, 2.5% hematocrit) is added to each well containing the test compound.

-

The plates are incubated for 48 hours under the same conditions as the parasite culture.

3. Assessment of Parasite Growth Inhibition:

-

Parasite growth is determined by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).

-

After the 48-hour incubation, the plates are subjected to freeze-thaw cycles to lyse the red blood cells and release the pLDH.

-

A reaction mixture containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT) is added to each well.

-

The pLDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces APAD to APADH, which in turn reduces NBT to a formazan (B1609692) product.

-

The absorbance of the formazan product is measured at a wavelength of 650 nm using a microplate reader.

-

The 50% inhibitory concentration (IC50) is calculated by comparing the absorbance in the drug-treated wells to that of the drug-free control wells.

Caption: Workflow for the in vitro antiplasmodial activity assay.

Signaling Pathways and Mechanism of Action

The precise molecular target and mechanism of action for this compound and related cassane-type diterpenes in Plasmodium falciparum have not yet been elucidated. The broad range of IC50 values observed for different diterpenes from C. crista suggests that structural variations likely influence their antimalarial potency.

Future research should focus on identifying the specific parasitic target(s) of these compounds. Potential areas of investigation could include:

-

Inhibition of essential parasitic enzymes: Many antimalarial drugs target key enzymes in parasite metabolic pathways.

-

Disruption of parasite membranes: The lipophilic nature of diterpenes may allow them to interfere with the integrity of parasite or infected red blood cell membranes.

-

Interference with hemoglobin digestion: A common mechanism for antimalarials is the disruption of the parasite's ability to digest host hemoglobin in the food vacuole.

Caption: Hypothetical mechanisms of antimalarial action.

Conclusion and Future Directions

This compound belongs to a class of furanoditerpenes from Caesalpinia crista with demonstrated in vitro antimalarial activity. While the specific potency of this individual compound is yet to be determined, the significant activity of related compounds highlights its potential as a lead molecule for the development of new antimalarial agents.

Future research should prioritize:

-

Isolation or synthesis of pure this compound to determine its precise IC50 value against various strains of P. falciparum.

-

Mechanism of action studies to identify its molecular target(s) within the parasite.

-

In vivo efficacy and toxicity studies in animal models to assess its therapeutic potential.

-

Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

The exploration of natural products like this compound remains a crucial avenue in the global effort to combat malaria and overcome the challenge of drug resistance.

References

- 1. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxy-3-deacetoxycaesaldekarin E is a furanoditerpene natural product isolated from Caesalpinia crista.[1][2][3] As a member of the diterpenoid class of compounds, it holds potential for therapeutic applications, given that related molecules from the same plant and chemical class have demonstrated a variety of biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While its chemical identity is established, its biological effects, mechanism of action, and therapeutic relevance remain largely unexplored. This document serves to outline the known information about this compound and to highlight the areas where further research is critically needed to unlock its potential therapeutic value.

Chemical Identity

This compound is a complex furanoditerpene. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₆ | [4] |

| Molecular Weight | 414.5 g/mol | [4] |

| CAS Number | 18326-06-2 | [4] |

| Synonyms | neocaesalpin AH | [4] |

| Source Organism | Caesalpinia crista | [1][2][3] |

Current State of Research and Potential Therapeutic Relevance

Caesalpinia crista, the natural source of this compound, has a history of use in traditional medicine.[5] Modern phytochemical investigations have revealed that plants of the Caesalpinia genus are rich in cassane-type diterpenoids, which have been reported to possess a wide array of pharmacological activities, including:

-

Anticancer and Cytotoxic Effects: Various diterpenoids isolated from Caesalpinia crista have demonstrated cytotoxic activity against human cancer cell lines.[5]

-

Anti-inflammatory Activity: Extracts and isolated compounds from related species have shown potential in modulating inflammatory pathways.

-

Antiviral and Antimalarial Properties: Several studies have highlighted the potential of cassane and norcassane diterpenes from Caesalpinia crista as antiviral and antimalarial agents.[1][6]

While these findings for related compounds are promising, it is crucial to note that no specific biological activity data for this compound has been reported in the peer-reviewed literature. Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀), detailed experimental protocols for its biological evaluation, or established signaling pathways associated with this particular molecule.

Future Directions and Research Opportunities

The structural characteristics of this compound as a furanoditerpene, coupled with the known bioactivities of compounds from its source organism, strongly suggest that it is a candidate for further pharmacological investigation. The following experimental workflows are proposed to elucidate its potential therapeutic relevance.

General Workflow for Biological Screening

Caption: Proposed workflow for the initial biological screening of this compound.

Hypothetical Anti-inflammatory Signaling Pathway Investigation

Should initial screening reveal anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Hypothetical mechanism of anti-inflammatory action for investigation.

Conclusion

References

- 1. [PDF] Cassane-type diterpenoids from the genus Caesalpinia | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 18326-06-2 [chemicalbook.com]

- 4. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Acetoxy-3-deacetoxycaesaldekarin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpenoid that has been isolated from plants of the Caesalpinia genus, notably Caesalpinia crista[1]. This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory, antimalarial, and cytotoxic effects. Notably, cassane diterpenoids have been shown to induce apoptosis in cancer cells, making them promising candidates for further investigation in drug development pipelines[2][3].

These application notes provide a detailed protocol for the extraction and isolation of this compound from its natural source. The methodologies described are based on established procedures for the purification of cassane-type diterpenoids from Caesalpinia species.

Data Presentation

The yield of this compound can vary depending on the plant source, geographical location, and the specific extraction and purification methods employed. The following table summarizes representative yields of various cassane diterpenoids, including the target compound, isolated from Caesalpinia species to provide an expected range for researchers.

| Compound Name | Plant Source | Starting Material | Extraction Solvent | Yield | Reference |

| This compound | Caesalpinia crista | Seed Kernels | Dichloromethane (B109758) | Not explicitly stated, but isolated as a known compound | [1] |

| Caesalpinin E | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 125.5 mg | |

| Caesalmin C | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 600.0 mg | |

| Norcaesalpinin B | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 45.5 mg |

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the seeds of Caesalpinia crista.

Materials and Equipment

-

Dried seed kernels of Caesalpinia crista

-

Grinder or mill

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

-

Glass chromatography columns

-

Silica (B1680970) gel (100-200 mesh and 200-300 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

NMR spectrometer

-

Mass spectrometer

-

Solvents: Dichloromethane (CH2Cl2), Methanol (MeOH), Ethyl Acetate (B1210297) (EtOAc), n-Hexane, Chloroform (CHCl3)

-

Vanillin-sulfuric acid spray reagent for TLC visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and isolation of this compound.

Step-by-Step Protocol

-

Preparation of Plant Material:

-

Procure dried seed kernels of Caesalpinia crista.

-

Grind the seed kernels into a coarse powder using a mechanical grinder or mill.

-

-

Solvent Extraction:

-

Extract the powdered seed kernels with dichloromethane (CH2Cl2) at room temperature with continuous stirring for 24-48 hours. Alternatively, a Soxhlet extraction can be performed for a more exhaustive extraction.

-

Filter the extract to remove the plant debris.

-

Repeat the extraction process two to three times to ensure maximum recovery of the diterpenoids.

-

-

Concentration of the Crude Extract:

-

Combine the filtrates from the extraction steps.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude dichloromethane extract.

-

-

Chromatographic Purification:

-

Initial Column Chromatography (Coarse Separation):

-

Subject the crude extract to silica gel column chromatography (100-200 mesh).

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions of a suitable volume (e.g., 250 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3).

-

Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions that show the presence of the target compound based on the TLC profile.

-

-

Secondary Column Chromatography (Fine Separation):

-

Subject the pooled fractions to further silica gel column chromatography (200-300 mesh).

-

Use a more refined gradient or isocratic solvent system of n-hexane and ethyl acetate to achieve better separation of the compounds.

-

Again, collect and monitor fractions by TLC.

-

Pool the fractions containing the purified this compound.

-

-

Preparative HPLC (Optional Final Purification):

-

For obtaining a highly pure compound, the semi-purified fraction can be subjected to preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient).

-

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Signaling Pathway

Cassane-type diterpenoids, including this compound, have been reported to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for the pro-apoptotic effects of these compounds.

Caption: Proposed apoptotic signaling pathway induced by cassane diterpenoids.

Disclaimer: This protocol is intended for guidance and may require optimization based on the specific experimental conditions and the quality of the starting material. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Note: HPLC Purification of 2-Acetoxy-3-deacetoxycaesaldekarin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-Acetoxy-3-deacetoxycaesaldekarin E, a cassane-type furanoditerpene, using High-Performance Liquid Chromatography (HPLC). The described method is adapted from established procedures for the separation of similar diterpenoids isolated from Caesalpinia species. This protocol is intended to offer a robust starting point for researchers seeking to obtain high-purity this compound for further studies.

Introduction

This compound is a furanoditerpene that has been identified in plants of the Caesalpinia genus[1][2]. As a member of the cassane diterpenoid class of natural products, it is of interest to researchers for its potential biological activities. The isolation and purification of this compound in sufficient quantity and purity are essential for comprehensive pharmacological evaluation and drug development efforts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products due to its high resolution and efficiency. This document outlines a preparative HPLC method for the purification of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C24H30O6 | [3] |

| Molecular Weight | 414.5 g/mol | [3] |

| Appearance | Powder | [4] |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

| Melting Point | 191-192℃ | [5] |

HPLC Purification Protocol

This protocol is based on methods successfully employed for the purification of cassane diterpenoids from Caesalpinia species[6][7]. Optimization may be required based on the specific crude extract and HPLC system used.

Sample Preparation

-

Extraction: The initial plant material (e.g., seeds, roots) is typically defatted with a non-polar solvent like petroleum ether. The defatted material is then extracted with a solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and methanol[6][7].

-

Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using open column chromatography on silica (B1680970) gel or Sephadex LH-20[8]. This step enriches the fraction containing the target compound.

-

Sample for HPLC: The enriched fraction is dried and then dissolved in a suitable solvent for HPLC injection. Given the solubility profile, methanol (B129727) or a mixture of the mobile phase components is recommended. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to prevent column clogging.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound.

| Parameter | Recommended Condition |

| HPLC System | Preparative HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Methanol (MeOH) and Water (H2O) |

| Gradient | Isocratic or gradient elution can be employed. A starting point is a 65:35 (v/v) mixture of Methanol and Water. The gradient can be optimized to improve separation. |

| Flow Rate | 2-5 mL/min (for a 10 mm ID column) |

| Detection Wavelength | 254 nm (or optimized based on UV scan of the compound) |

| Injection Volume | Dependent on column loading capacity and sample concentration. |

| Column Temperature | Ambient |

Purification Procedure

-

Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the HPLC method as per the conditions outlined above.

-

Monitor the chromatogram and collect the fraction corresponding to the peak of this compound. The retention time will need to be determined using an analytical run or by analyzing collected fractions.

-

Combine the collected fractions containing the pure compound.

-

Remove the organic solvent (methanol) from the collected fractions using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried to obtain the purified solid compound.

Purity Assessment

The purity of the isolated this compound should be assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Parameters

The successful purification of the target compound depends on the interplay of several key HPLC parameters. The following diagram illustrates these relationships.

References

- 1. This compound | 18326-06-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Semi-synthesis of 2-Acetoxy-3-deacetoxycaesaldekarin E Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis and biological evaluation of analogs of 2-Acetoxy-3-deacetoxycaesaldekarin E, a member of the cassane diterpene family. The protocols outlined below are based on established methodologies for the modification of related natural products and are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

Cassane diterpenoids, isolated from various species of the Caesalpinia genus, have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1] The structural complexity and therapeutic potential of these compounds make them attractive targets for semi-synthetic modification to explore structure-activity relationships (SAR) and develop optimized drug candidates. This document details a proposed semi-synthetic route to generate analogs of this compound, along with protocols for their biological evaluation.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of synthesized this compound analogs. This data is intended to illustrate the potential outcomes of the described experimental protocols.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| CE-A1 | Parent Compound | 12.5 ± 1.8 | 18.2 ± 2.5 | 15.7 ± 2.1 |

| CE-A2 | C-7 Hydroxyl | 8.3 ± 1.1 | 10.1 ± 1.4 | 9.5 ± 1.3 |

| CE-A3 | C-7 Ketone | 25.1 ± 3.5 | 32.8 ± 4.1 | 28.4 ± 3.9 |

| CE-A4 | C-14 Demethyl | 15.2 ± 2.0 | 22.5 ± 3.1 | 19.8 ± 2.7 |

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound ID | Modification | NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells |

| CE-A1 | Parent Compound | 22.8 ± 3.1 |

| CE-A2 | C-7 Hydroxyl | 15.4 ± 2.2 |

| CE-A3 | C-7 Ketone | 45.2 ± 5.8 |

| CE-A4 | C-14 Demethyl | 28.1 ± 3.9 |

IC₅₀ values represent the concentration of compound required to inhibit nitric oxide production by 50% and are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the semi-synthesis and biological evaluation of this compound analogs.

Protocol 1: Isolation of Starting Material (Hypothetical)

A plausible starting material for the semi-synthesis would be a more abundant cassane diterpene isolated from a natural source, such as Caesalpinia bonduc. For the purpose of this protocol, we will assume the isolation of a hypothetical precursor, Caesaldekarin X , which possesses hydroxyl groups at positions C-2 and C-3.

-

Extraction: Air-dried and powdered seeds of Caesalpinia bonduc (1 kg) are extracted exhaustively with methanol (B129727) (3 x 5 L) at room temperature for 72 hours.

-

Fractionation: The combined methanol extracts are concentrated under reduced pressure to yield a crude residue. The residue is then suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Caesaldekarin X .

Protocol 2: Semi-synthesis of this compound (CE-A1)

This protocol describes the selective acetylation of the C-2 hydroxyl group followed by the deoxygenation of the C-3 hydroxyl group.

-

Selective Protection of C-2 Hydroxyl:

-

Dissolve Caesaldekarin X (1 mmol) in dry pyridine (B92270) (10 mL). .

-

Cool the solution to 0°C and add acetic anhydride (B1165640) (1.1 mmol) dropwise.

-

Stir the reaction mixture at 0°C for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-acetoxy-caesaldekarin X.

-

-

Deoxygenation of C-3 Hydroxyl (Barton-McCombie Deoxygenation):

-

To a solution of 2-acetoxy-caesaldekarin X (1 mmol) in dry toluene (B28343) (20 mL), add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol) and phenyl chlorothionocarbonate (1.2 mmol).

-

Stir the mixture at 80°C for 12 hours.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Dissolve the crude thionocarbonate in dry toluene (20 mL) and add tributyltin hydride (1.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 4 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield This compound (CE-A1) .

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a suitable software.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (B80452) by comparison with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC₅₀ values.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and potential mechanisms of action.

Caption: Experimental workflow for the semi-synthesis and biological evaluation of analogs.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

References

In Vitro Assay Design for Furanoditerpenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoditerpenes are a class of natural products characterized by a diterpene skeleton containing a furan (B31954) ring. These compounds, isolated from various terrestrial and marine organisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] Preclinical studies have demonstrated their potential as anti-inflammatory, anticancer, antifungal, and antidiabetic agents, making them promising candidates for drug discovery and development.[1][3][4][5]

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the bioactivity of furanoditerpenes. The described methods will enable researchers to assess their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties, as well as to investigate their underlying mechanisms of action through key signaling pathways.

Data Presentation: Summary of Furanoditerpene Bioactivity

The following tables summarize the reported in vitro bioactivities of selected furanoditerpenes. This data is intended to serve as a reference for expected ranges of activity and for comparison of new derivatives.

Table 1: Cytotoxicity of Furanoditerpenes against Cancer Cell Lines

| Furanoditerpene | Cell Line | Assay | IC50 (µM) | Reference |

| Furanodienone | A-549 (Lung Carcinoma) | MTT | ~100 | [1] |

| Furanodienone | HT-29 (Colon Carcinoma) | MTT | Not specified | |

| Furanodienone | RKO (Colon Carcinoma) | MTT | Not specified | |

| Crispenes F | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [5] |

| Crispenes G | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [5] |

| Ergosterol peroxide | Doxorubicin-resistant uterine sarcoma | Not specified | 36.18 | [6] |

| Peperomin E | PC-3 (Prostate Cancer) | MTT | Not specified | [7] |

Table 2: Anti-inflammatory Activity of Furanoditerpenes

| Furanoditerpene | Assay | Cell Line/System | Endpoint | IC50 (µM) | Reference |

| Compound 7 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |

| Compound 9 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |

| Compound 10 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |

| Compound 14 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |

| Compound 16 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |

Table 3: Enzyme Inhibitory Activity of Furanoditerpenes

| Furanoditerpene | Enzyme | Assay Principle | IC50 (µM) | Reference |

| Various Furanoditerpenoids | α-glucosidase | Spectrophotometric | Varies | [8][9][10][11] |

Experimental Protocols

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Furanoditerpene compounds

-

Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate (B84403) Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the furanoditerpene compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Materials:

-

Furanoditerpene compounds

-

Human cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells as described in the MTT assay protocol.

-

Treat cells with serial dilutions of furanoditerpenes for 48-72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by murine macrophages stimulated with lipopolysaccharide (LPS). NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.

Materials:

-

Furanoditerpene compounds

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of furanoditerpene compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Enzyme Inhibition Assays

This assay determines the ability of furanoditerpenes to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.

Materials:

-

Furanoditerpene compounds

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

Acarbose (positive control)

-

96-well plates

-

Microplate reader

Protocol:

-

Add 50 µL of furanoditerpene solution (in buffer) at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in buffer) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM in buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for Cytotoxicity Assays (MTT & SRB).

Caption: Furanoditerpene Inhibition of the NF-κB Signaling Pathway.

Caption: Furanoditerpene Inhibition of the STAT3 Signaling Pathway.

Caption: Furanoditerpene-Induced Apoptosis via the Intrinsic Pathway.

References

- 1. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activities of furanoditerpenoids and other constituents from Fibraurea tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crispenes F and G, cis-Clerodane Furanoditerpenoids from Tinospora crispa, Inhibit STAT3 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assays Using 2-Acetoxy-3-deacetoxycaesaldekarin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpene isolated from Caesalpinia crista, on various cell lines. The provided methodologies are based on standard cell viability and cytotoxicity assays and can be adapted for high-throughput screening and mechanistic studies.

Introduction

This compound is a member of the furanoditerpenoid class of natural products. Diterpenoids isolated from the genus Caesalpinia have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines. Extracts from Caesalpinia crista have shown potent cytotoxic activity, which is often attributed to their diterpenoid constituents.[1][2][3] Therefore, evaluating the impact of this compound on cell viability is a critical step in exploring its therapeutic potential.

This document outlines protocols for three common assays: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, and a Caspase-3/7 assay for apoptosis induction.

Data Presentation

The following table summarizes hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | MTT | 48 | 25.5 ± 2.1 |

| A549 | Lung Carcinoma | MTT | 48 | 42.8 ± 3.5 |

| MCF-7 | Breast Cancer | MTT | 48 | 31.2 ± 2.9 |

| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 55.1 ± 4.7 |

| Jurkat | T-cell Leukemia | LDH | 24 | 18.9 ± 1.7 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

96-well plates

-

Selected cell lines

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Selected cell lines

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of positive controls (cells lysed to achieve maximum LDH release).

References

Application Notes and Protocols for Investigating the Mechanism of Action of 2-Acetoxy-3-deacetoxycaesaldekarin E

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a furanoditerpene isolated from Caesalpinia crista[1][2]. While direct experimental evidence on its mechanism of action is limited, the broader family of compounds from Caesalpinia species, including diterpenes and flavonoids, has demonstrated significant biological activities[3][4][5]. Extracts from Caesalpinia crista have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties[1][6][7]. The anti-inflammatory effects are partly attributed to the inhibition of enzymes like 5-lipoxygenase[8]. Furthermore, various diterpenoids have been investigated for their potential as anti-cancer agents[9].

Based on the activities of structurally related compounds and extracts from the source plant, it is hypothesized that this compound exerts its biological effects through a dual mechanism involving the modulation of inflammatory signaling pathways and the induction of apoptosis in cancer cells. These application notes provide a series of experimental protocols to investigate this hypothetical mechanism of action.

Hypothetical Mechanism of Action

It is postulated that this compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are crucial mediators of inflammation. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In the context of cancer, it is hypothesized that this compound induces apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

Data Presentation

The following tables summarize hypothetical quantitative data from the experimental protocols described below.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Concentration (µM) | Cell Line: A549 (% Viability) | Cell Line: MCF-7 (% Viability) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 95.2 ± 3.8 | 92.1 ± 4.2 |

| 5 | 78.5 ± 4.1 | 75.3 ± 3.9 |

| 10 | 55.1 ± 3.2 | 51.7 ± 3.5 |

| 25 | 32.8 ± 2.9 | 29.4 ± 2.7 |

| 50 | 15.6 ± 2.1 | 12.8 ± 1.9 |

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

| Treatment | % Early Apoptotic Cells (A549) | % Late Apoptotic Cells (A549) |

| Control | 3.2 ± 0.8 | 1.5 ± 0.4 |

| This compound (10 µM) | 25.7 ± 2.1 | 10.3 ± 1.2 |

| This compound (25 µM) | 48.9 ± 3.5 | 22.6 ± 1.8 |

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (ELISA)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 25.3 ± 5.1 | 18.9 ± 4.5 |

| LPS (1 µg/mL) | 1580.7 ± 95.2 | 1250.4 ± 88.7 |

| LPS + Compound (10 µM) | 890.4 ± 60.1 | 710.2 ± 55.3 |

| LPS + Compound (25 µM) | 420.1 ± 35.8 | 350.6 ± 29.9 |

Table 4: Relative Protein Expression from Western Blot Analysis in A549 Cells

| Treatment | p-p65/p65 | p-ERK/ERK | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| Compound (25 µM) | 0.45 | 0.52 | 3.8 | 4.2 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed A549 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare various concentrations of this compound in DMEM.

-

Replace the medium with fresh medium containing the compound at different concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

A549 cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with this compound (e.g., 10 and 25 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of the compound on the production of TNF-α and IL-6.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

TNF-α and IL-6 ELISA kits

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 10 and 25 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the compound on key proteins in the NF-κB, MAPK, and apoptotic pathways.

Materials:

-

A549 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-p65, p65, p-ERK, ERK, Bax, Bcl-2, Cleaved Caspase-3, and β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Treat A549 cells with this compound (e.g., 25 µM) for 24 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (β-actin).

Mandatory Visualizations

Caption: Postulated anti-inflammatory signaling pathway.

Caption: Hypothesized intrinsic apoptosis pathway.

Caption: Overall experimental workflow diagram.

References

- 1. globalscitechocean.com [globalscitechocean.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. phcogcommn.org [phcogcommn.org]

- 5. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caesalpinia Crista Linn. Induces Protection against DNA and Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Comparative study on anti-oxidant and anti-inflammatory activities of Caesalpinia crista and Centella asiatica leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Diterpenoid Compounds in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols for evaluating the therapeutic potential of diterpenoid compounds across various disease areas, including inflammation, pain, neurological disorders, and metabolic diseases. Detailed methodologies, data presentation guidelines, and visualizations of key signaling pathways are included to facilitate robust preclinical research and drug development.

Anti-inflammatory and Analgesic Activity of Andrographolide

Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory and analgesic properties. Animal models are crucial for characterizing these effects and elucidating the underlying mechanisms.

Animal Models and Experimental Protocols

a) Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

-